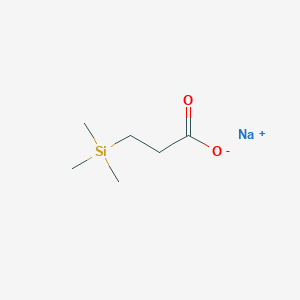

sodium;3-trimethylsilylpropanoate

Description

Sodium 3-trimethylsilylpropanoate (C₆H₁₃NaO₂Si, CAS 253-308-4), also known as TSP or TMSP, is a sodium salt of 3-trimethylsilylpropanoic acid. It is widely used in nuclear magnetic resonance (NMR) spectroscopy as a chemical shift reference due to its sharp singlet signal in the ¹H NMR spectrum (δ ≈ 0 ppm) . Its deuterated form, TSP-d₄ (sodium [2,2,3,3-d₄]3-trimethylsilylpropanoate), is preferred in experiments requiring minimal interference with sample signals . TSP is particularly favored in cerebrospinal fluid (CSF) studies due to its cost-effectiveness compared to alternatives like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) .

Properties

IUPAC Name |

sodium;3-trimethylsilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIWPAYIXDCDNL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Workup

The reaction proceeds under inert conditions in a 5-liter, three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel. Key steps include:

-

Mixing : TMSCl and methyl propiolate are combined in benzene.

-

Heating : The mixture is warmed to 40°C.

-

Triethylamine addition : EtN in benzene is added dropwise (1 drop/sec), raising the temperature to 60°C.

-

Stirring : Maintained at 60°C for 30 minutes.

Workup :

-

Quenching with water (1 L) separates the mixture into aqueous and organic layers.

-

The aqueous layer is extracted with benzene, and combined organic layers are flash-evaporated to concentrate the product.

-

Vacuum distillation yields 3-(trimethylsilyl) methyl propiolate (44% yield, b.p. 60°C at 10 mmHg).

Catalytic Hydrogenation to Propionate Derivative

The triple bond in the propiolate intermediate is reduced to a single bond, forming 3-(trimethylsilyl) methyl propionate. This step is adaptable for deuterated or non-deuterated products.

Hydrogenation Setup and Catalysts

-

Apparatus : Parr hydrogenation bottle with 10% palladium on carbon (Pd/C) catalyst.

-

Conditions :

-

Deuterium gas (for deuterated products) or hydrogen gas .

-

Nitrogen flushing to ensure an oxygen-free environment.

-

For example, 310 g of 3-(trimethylsilyl) methyl propiolate is treated with 0.5 g Pd/C under deuterium until saturation. The product is filtered and vacuum-distilled to isolate the propionate-d derivative.

Deuterium vs. Hydrogen Reduction

-

Deuterium : Produces 3-(trimethylsilyl) methyl propionate-d, essential for NMR applications requiring deuterated standards.

-

Hydrogen : Yields the non-deuterated analog, which is less commonly used due to proton interference in NMR.

Saponification to Sodium 3-Trimethylsilylpropanoate

The propionate ester is hydrolyzed to the sodium salt via alkaline saponification.

Alkaline Hydrolysis Conditions

-

Reagents :

-

Sodium deuteroxide (NaOD) in deuterium oxide (DO) for deuterated products.

-

3-(Trimethylsilyl) methyl propionate-d (275 g, 1.7 mol).

-

-

Procedure :

Acidification and Neutralization

-

Acidification : Hydrochloric acid (37%, 200 g) is added to protonate the propionate, forming 3-(trimethylsilyl)propionic acid-d as an insoluble top layer.

-

Neutralization : The acid layer is titrated with 2 N NaOH to pH 8, cooled in an ice bath, and filtered to remove precipitates.

-

Purification : Flash evaporation and recrystallization from absolute ethanol yield NaTMSP with 90% purity (m.p. 310°C).

Purification and Isolation Techniques

| Step | Technique | Conditions | Outcome |

|---|---|---|---|

| Intermediate | Vacuum distillation | 60°C, 10 mmHg | 44% yield |

| Propionate-d | Filtration | Pd/C removal | Catalyst-free product |

| NaTMSP | Recrystallization | Hot ethanol, flash evaporation | 90% yield, high purity |

Yield and Efficiency Analysis

-

Silylation : 44% yield due to moderate volatility of the propiolate intermediate.

-

Hydrogenation : Near-quantitative conversion, as gas absorption halts at saturation.

-

Saponification : 90% yield, attributed to efficient neutralization and recrystallization.

Comparison with Prior Art Methods

The patented one-step silylation method contrasts sharply with the two-step sequence reported by Pohl et al.:

| Parameter | Pohl et al. Method | Patent Method |

|---|---|---|

| Steps | Two (silylation + isolation) | One-step silylation |

| Purification Steps | Two | One |

| Reaction Time | >24 hours | 30 minutes |

| Yield | Comparable (~40-45%) | 44% |

The patent method reduces production time and simplifies purification, making it industrially preferable.

Industrial-Scale Production Considerations

-

Solvent Recovery : Benzene is recycled via distillation to minimize costs and environmental impact.

-

Catalyst Reuse : Pd/C is filtered and reactivated for subsequent batches.

-

Safety Measures : Strict temperature control during exothermic silylation and hydrogenation prevents runaway reactions.

Chemical Reactions Analysis

Deuteration via Catalytic Hydrogenation

The triple bond in 3-(trimethylsilyl)methyl propiolate undergoes deuteration using palladium on carbon (Pd/C) under deuterium gas (D₂) :

Reaction:

Conditions:

-

Temperature: Room temperature under Parr hydrogenation apparatus .

-

Deuteration: Complete absorption of D₂ ensures full deuteration at C2 and C3 positions .

Outcome:

Saponification to Sodium Salt

The deuterated ester is saponified using sodium hydroxide (NaOH) to yield the sodium salt :

Reaction:

Procedure:

-

Reflux : 1.7 moles ester with 45 g Na in 650 mL D₂O for 30 minutes .

-

Acidification : Hydrochloric acid (37%) added to precipitate the free acid .

-

Neutralization : Titration with 2N NaOH to pH 8 in an ice bath .

-

Crystallization : Purified via recrystallization from absolute ethanol, yielding 90% pure Na-TMSP-d₄ (m.p. 310°C) .

Thermal Decomposition

Under combustion conditions, Na-TMSP decomposes into sodium oxides, silicon oxides, and carbon oxides . While detailed kinetic studies are scarce, safety data indicate:

Products:

Hazard Notes:

Reactivity in Aqueous Solutions

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Sodium 3-trimethylsilylpropanoate is used as a reagent in various organic synthesis reactions, particularly in the formation of other silylated compounds. It acts as an effective protecting group for carboxylic acids, enabling selective reactions without unwanted side products.

Biology

- Metabolic Studies : The compound is employed in metabolic studies to track biochemical pathways. Its stability and solubility make it suitable for use in biological assays to study enzyme kinetics and interactions with biological molecules.

Medicine

- Pharmaceutical Research : Ongoing research explores the therapeutic potential of sodium 3-trimethylsilylpropanoate in drug formulation. It enhances the solubility and stability of active pharmaceutical ingredients, making it valuable in the development of drug delivery systems.

Industry

- Emulsifying Agents : In industrial applications, sodium 3-trimethylsilylpropanoate is utilized in the synthesis of emulsifying agents and other specialty chemicals. Its hydrophobic properties contribute to improved performance in various formulations.

Data Table: Applications Summary

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Facilitates selective reactions |

| Biology | Metabolic tracking | Enhances assay accuracy |

| Medicine | Drug formulation | Improves solubility and stability |

| Industry | Emulsifying agents | Enhances product performance |

Case Study 1: Use in Organic Synthesis

A study demonstrated that sodium 3-trimethylsilylpropanoate effectively protected carboxylic acids during synthesis, allowing for higher yields of desired products without contamination from side reactions.

Case Study 2: Pharmaceutical Applications

Research highlighted its role in enhancing the bioavailability of poorly soluble drugs. By incorporating sodium 3-trimethylsilylpropanoate into formulations, researchers observed improved absorption rates in preclinical models.

Case Study 3: Biological Assays

In biochemical assays, sodium 3-trimethylsilylpropanoate was used as a reference standard in NMR spectroscopy to accurately measure chemical shifts, demonstrating its reliability as an internal standard for aqueous solvents.

Mechanism of Action

The mechanism of action of sodium;3-trimethylsilylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

DSS (4,4-Dimethyl-4-silapentane-1-sulfonic Acid)

- Molecular Formula : C₅H₁₃NaO₃SSi (sodium salt form).

- Applications : Like TSP, DSS serves as an NMR reference. However, DSS is more stable under low pH and high protein concentrations, making it suitable for complex biological matrices .

- Cost: DSS is generally more expensive than TSP-d₄, even in its deuterated form. Non-deuterated DSS is cheaper but causes peak overlap in aliphatic regions, complicating quantification .

- Deuterated Form : DSS-d₆ is available but less commonly used due to cost barriers.

TSP-d₄ (Deuterated Sodium 3-Trimethylsilylpropanoate)

- Molecular Formula : C₆H₉D₄NaO₂Si.

- Applications : Essential for high-resolution NMR in deuterated solvents (e.g., D₂O). Prevents signal overlap and improves quantification accuracy .

- Cost : TSP-d₄ is ~30–50% cheaper than deuterated DSS, driving its adoption in budget-sensitive studies .

Trimethylsilyl Propionate (Ester Form)

- Molecular Formula : C₆H₁₄O₂Si.

- Applications : Used as a volatile derivative in gas chromatography (GC). Unlike TSP, it lacks ionic character, making it unsuitable for aqueous NMR .

- Safety: Higher volatility increases inhalation risks compared to non-volatile TSP .

Sodium Trimethylacetate (Na-TMA)

- Molecular Formula : C₅H₉NaO₂.

- Applications : A sodium salt without the silyl group; used in organic synthesis. Unlike TSP, it lacks a distinct NMR signal near 0 ppm, limiting its utility as a reference .

- Solubility : Higher water solubility than TSP due to reduced steric hindrance.

Data Table: Key Comparative Properties

Q & A

Basic: What are the optimal synthetic conditions for sodium 3-trimethylsilylpropanoate?

Methodological Answer:

To determine optimal synthesis conditions, employ a Taguchi orthogonal experimental design (e.g., L9 orthogonal array) to test variables such as solvent polarity, reaction temperature, and molar ratios. For example, a study using 4% sodium hydroxide in orthogonal experiments (Table 8 in ) demonstrated how solvent choice (aqueous vs. ethanol) significantly impacts yield. Monitor reaction progress via FTIR for carboxylate and silyl group formation, and validate purity using HPLC.

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

Contradictions often arise from solvent effects or conformational dynamics. Perform replicated analysis (e.g., primary vs. secondary NMR validation ) and cross-validate with DFT calculations (B3LYP/6-31G* level). For instance, discrepancies in NMR shifts may require variable-temperature NMR to assess rotational barriers of the trimethylsilyl group.

Basic: What characterization techniques are critical for confirming structural integrity?

Methodological Answer:

Combine multimodal spectroscopy :

- FTIR : Confirm carboxylate (COO⁻) stretching (~1600 cm⁻¹) and Si-C bonds (~1250 cm⁻¹).

- / NMR : Identify methyl groups on silicon (δ 0.1–0.5 ppm) and propanoate backbone.

- XRD : Resolve crystalline structure and counterion interactions.

Cross-reference with databases like Cambridge Structural Database to rule out polymorphism .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57 【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Advanced: What mechanistic insights exist for its role in silylation reactions?

Methodological Answer:

Investigate reaction pathways via isotopic labeling (e.g., in carboxylate) and kinetic isotope effects. Computational studies (e.g., Gaussian) can model transition states for silyl group transfer. For example, a recent study on similar silylpropanoates revealed a two-step mechanism: nucleophilic attack on silicon followed by carboxylate stabilization .

Basic: How to assess purity and quantify residual solvents?

Methodological Answer:

Use GC-MS with a polar column (e.g., DB-WAX) to detect residual ethanol or THF. For ionic impurities, conduct ion chromatography with a conductivity detector. Purity thresholds should align with ICH guidelines (<0.1% for residual solvents) .

Advanced: How does sodium 3-trimethylsilylpropanoate behave under extreme pH or thermal stress?

Methodological Answer:

Design accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. For pH stability, use buffered solutions (pH 1–13) and track silyl group hydrolysis via NMR. A study on analogous compounds showed hydrolysis above pH 10, forming silicic acid .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Use inert-atmosphere gloveboxes (N₂/Ar) to prevent moisture-induced degradation. For spill containment, employ vermiculite or sand. Toxicity studies recommend PPE (nitrile gloves, goggles) due to potential respiratory irritation from fine powders .

Advanced: Can it act as a phase-transfer catalyst in biphasic systems?

Methodological Answer:

Test its efficacy in water-organic solvent systems (e.g., toluene/water). Measure partitioning coefficients via UV-Vis and compare with traditional catalysts like tetrabutylammonium bromide. Kinetic studies may reveal enhanced silylation rates in biphasic conditions due to carboxylate’s amphiphilic nature .

Advanced: How to model its interactions with biological macromolecules?

Methodological Answer:

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding with proteins (e.g., esterases). Validate with SPR or ITC to quantify binding affinities. Preliminary data on similar silyl compounds suggest weak interactions with serum albumin .

Basic: What are its applications in protecting carboxyl groups?

Methodological Answer:

As a silylating agent, it selectively protects carboxyl groups under mild conditions (room temperature, aprotic solvents). Deprotection is achieved via fluoride ions (e.g., TBAF). Compare efficiency with traditional agents like trimethylsilyl chloride using kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.